3-(3-Bromophenyl)-1,1-dimethylurea
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Overview
Description
3-(3-Bromophenyl)-1,1-dimethylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,1-dimethylurea typically involves the reaction of 3-bromophenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Products include brominated phenylurea derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Coupling: Biaryl compounds with diverse applications.
Scientific Research Applications
3-(3-Bromophenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylurea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic acid: Used in similar coupling reactions but differs in its boronic acid functionality.
3-Bromophenylpropionic acid: Shares the bromophenyl group but has a different functional group, leading to distinct chemical properties.
3-Bromophenyl ethers: Undergo similar substitution reactions but have different applications.
Uniqueness
3-(3-Bromophenyl)-1,1-dimethylurea is unique due to its combination of a bromophenyl group with a dimethylurea moiety, which imparts specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
20940-43-6 |
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Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
BZQYHZYTUBMDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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